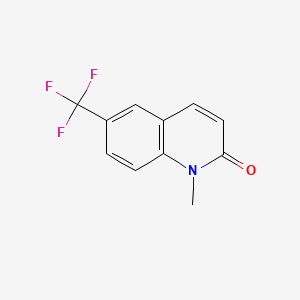

7-Methoxy-4-phenyl-quinolin-2-ol

Overview

Description

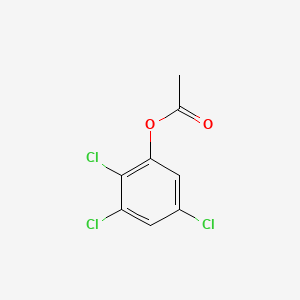

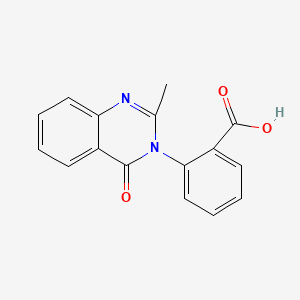

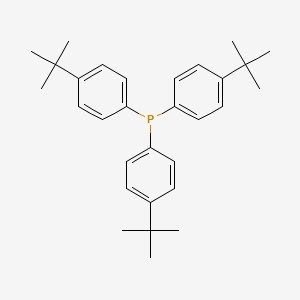

7-Methoxy-4-phenyl-quinolin-2-ol is a chemical compound with the molecular formula C16H13NO2 . It is also known by several synonyms such as 7-methoxy-2-phenylquinolin-4-ol, 7-Methoxy-2-phenyl-1H-quinolin-4-one, and 4-hydroxy-7-methoxy-2-phenylquinoline .

Synthesis Analysis

The synthesis of 2-quinolones, which includes this compound, has been a topic of interest in medicinal and agrochemical research . The early synthetic chemistry originated from the same principle of the classical Friedländer and Knorr procedures for the preparation of quinolines . New synthetic tools such as novel catalysts and the microwave irradiation method have been developed .Molecular Structure Analysis

The molecular weight of this compound is 251.28 g/mol . The IUPAC name is 7-methoxy-2-phenyl-1H-quinolin-4-one . The InChI and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis

The synthesis of 2-quinolones involves various one-pot reactions . These reactions are categorized into two-, three-, and four-component reactions according to the number of reagents that ultimately compose atoms of the core structures of 2-quinolones .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 251.28 g/mol, XLogP3-AA of 3.2, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 2 .Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Studies on compounds similar to 7-Methoxy-4-phenyl-quinolin-2-ol, such as moxifloxacin and other fluoroquinolones, have detailed their pharmacokinetics and pharmacodynamics. These studies highlight how such compounds are metabolized and excreted in humans, revealing their potential clinical utility due to potent antibacterial activity and favorable pharmacokinetic profiles (Nakashima et al., 1995), (Fuhrmann et al., 2004).

Neurological Applications

Quinolinic acid, a neurotoxin and NMDA receptor agonist, has been studied in the context of neurological diseases. It is synthesized from tryptophan via the kynurenine pathway and has been implicated in the pathology of various neurodegenerative disorders. Research into quinolinic acid and its metabolic pathways could provide insights into the neurotoxic effects and potential therapeutic targets for conditions like Huntington's disease and Alzheimer's (Heyes et al., 1990), (Heyes et al., 1992).

Metabolic Pathways

The kynurenine pathway, which includes the metabolism of tryptophan to quinolinic acid, is a critical area of research. Alterations in this pathway have been associated with various diseases, including inflammatory and neurodegenerative disorders. Studies have shown systemic perturbations in amino acid and kynurenine metabolism in response to infections and dietary changes, highlighting the complexity of this metabolic pathway and its potential as a target for therapeutic interventions (Lawler et al., 2021), (Poesen et al., 2015).

Antibacterial Resistance

Research has also explored the efficacy and resistance mechanisms of quinolones like this compound in the treatment of bacterial infections. For example, the study on the inappropriateness of quinolone in scrub typhus treatment due to gyrA mutation in Orientia tsutsugamushi highlights the challenges of using quinolones in certain infections (Jang et al., 2013).

Properties

IUPAC Name |

7-methoxy-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-7-8-13-14(11-5-3-2-4-6-11)10-16(18)17-15(13)9-12/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASFZIYJZPZALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352305 | |

| Record name | 7-methoxy-4-phenyl-quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30034-43-6 | |

| Record name | 7-methoxy-4-phenyl-quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B1618067.png)